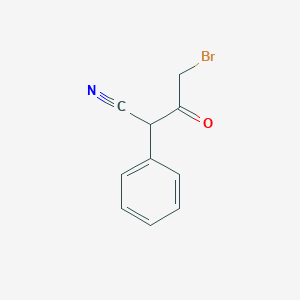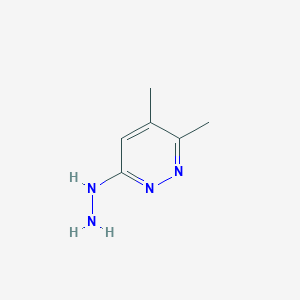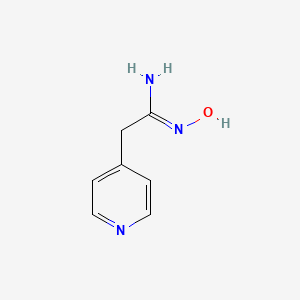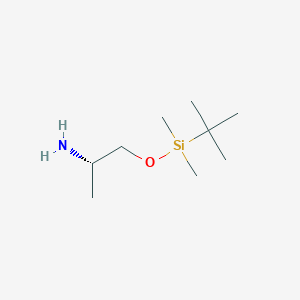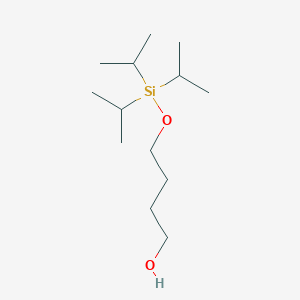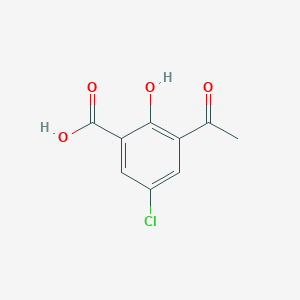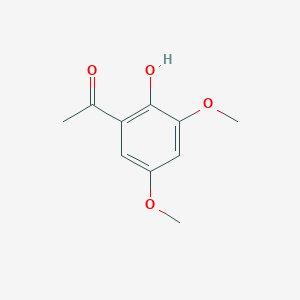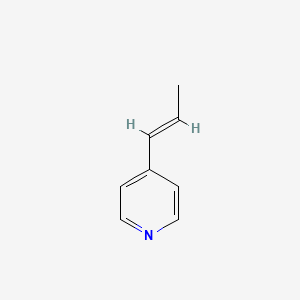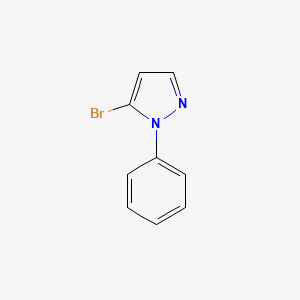
5-Bromo-2,3-dimethylquinoxaline
説明
5-Bromo-2,3-dimethylquinoxaline is a nitrogen-containing heterocyclic compound with the chemical formula C10H8N2Br. Structurally, it belongs to the quinoxaline family and is isomeric to other Naphthyridines like Quinazoline, Cinnoline, and Phthalazine .
Synthesis Analysis
The synthesis of this compound involves the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds. This reaction yields the quinoxaline core structure (C8H6N2), which can then be further modified to introduce the bromine substituent at positions 5 and 6 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline ring with two methyl groups (CH3) at positions 2 and 3, along with a bromine atom (Br) at position 5. The arrangement of atoms and bonds within the ring determines its chemical properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Some potential reactions include nucleophilic substitution, electrophilic aromatic substitution, and oxidative processes. These reactions can lead to the synthesis of novel derivatives with diverse properties .
科学的研究の応用
Synthesis of Copper(I) Halide Polymers
5-Bromo-2,3-dimethylquinoxaline (dmq) reacts with copper(II) halides to yield copper(I) compounds, as detailed in a study by Willett, Jeitler, and Twamley (2001). These copper(I) compounds feature Cu4Br4 tetramers linked into chains by dmq ligands. This research provides insights into the potential of dmq in creating novel copper(I) halide polymers with unique structural features (Willett, Jeitler, & Twamley, 2001).
Coenzyme Q Synthesis
Inoue et al. (1974) describe a synthesis process for coenzyme Q, involving the bromination of 2,3-dimethoxy-5-methyl-p-benzoquinone to produce derivatives including 5-bromo-2,3-dimethoxy-5-methyl-p-benzoquinone. This study highlights the role of brominated compounds in the efficient synthesis of biologically significant molecules like coenzyme Q (Inoue, Yamaguchi, Saito, & Sato, 1974).
Synthesis of Benzoquinone Derivatives
Qiu et al. (2019) developed a method for synthesizing 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate in preparing coenzyme Q compounds. Their approach demonstrates the utility of brominated quinoxaline derivatives in synthesizing important biochemical compounds (Qiu, Lu, Yan, Zhou, & Wang, 2019).
Synthesis of Pyrrolo[1,2‐α]quinoxalines
Blache et al. (1995) explored the reactivity of 2-methylquinoxaline with ethyl bromopyruvate, leading to the synthesis of 2-substituted pyrrolo[1,2-α]quinoxalines. This research illustrates the potential of brominated quinoxaline derivatives in synthesizing complex heterocyclic structures (Blache, Gueiffier, Elhakmaoui, Viols, Chapat, Chavignon, Teulade, Grassy, Dauphin, & Carpy, 1995).
In Vivo and In Vitro Evaluation of σ2-Receptor Ligands
Rowland et al. (2006) synthesized and evaluated two 76Br-radiolabeled compounds targeting the σ2-receptor, with one of them being 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide. These compounds showed potential for identifying breast tumors in vivo, indicating the significance of brominated quinoxaline derivatives in medical imaging and cancer research (Rowland, Tu, Xu, Ponde, Mach, & Welch, 2006).
作用機序
The specific mechanism of action for 5-Bromo-2,3-dimethylquinoxaline depends on its intended application. It may exhibit pharmacological effects, such as antimicrobial, anti-inflammatory, or antitumor activities. Understanding its interactions with biological targets is crucial for drug development .
特性
IUPAC Name |
5-bromo-2,3-dimethylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFJMFMHGMMRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304442 | |
| Record name | 5-Bromo-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17635-22-2 | |
| Record name | 5-Bromo-2,3-dimethylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17635-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, [2-(2-chloroethoxy)ethyl]trimethyl-](/img/structure/B3246107.png)

